molecular formula C4H4N2O2S B1595237 Methyl 1,2,3-thiadiazole-4-carboxylate CAS No. 3989-35-3

Methyl 1,2,3-thiadiazole-4-carboxylate

Cat. No.: B1595237
CAS No.: 3989-35-3
M. Wt: 144.15 g/mol
InChI Key: RRPSHAIKHFOJOS-UHFFFAOYSA-N
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Description

Methyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that features a thiadiazole ring, which consists of sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazonoyl halides with sulfur-containing reagents under basic conditions. This reaction can be facilitated by using solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1,2,3-thiadiazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl thiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPSHAIKHFOJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327385
Record name Methyl 1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-35-3
Record name Methyl 1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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